molecular formula C22H30O8 B12293747 (9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate

(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate

Cat. No.: B12293747
M. Wt: 422.5 g/mol
InChI Key: WXIZMFKMNALSKU-UHFFFAOYSA-N
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Description

(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[76215,801,1102,8]octadecan-12-yl)methyl acetate is a complex organic compound with a unique structure characterized by multiple hydroxyl groups, a methylidene group, and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and the methylidene group. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and acetylating agents .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .

Scientific Research Applications

(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pentacyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

Compared to these similar compounds, (9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate stands out due to its complex pentacyclic structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and biological interactions, making it a more versatile compound for various applications .

Properties

IUPAC Name

(9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZMFKMNALSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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